4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15465681
InChI: InChI=1S/C10H8FN5O3/c11-6-3-1-5(2-4-6)10(17)18-15-8(12)7-9(13)16-19-14-7/h1-4H,(H2,12,15)(H2,13,16)
SMILES:
Molecular Formula: C10H8FN5O3
Molecular Weight: 265.20 g/mol

4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

CAS No.:

Cat. No.: VC15465681

Molecular Formula: C10H8FN5O3

Molecular Weight: 265.20 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide -

Specification

Molecular Formula C10H8FN5O3
Molecular Weight 265.20 g/mol
IUPAC Name [(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-fluorobenzoate
Standard InChI InChI=1S/C10H8FN5O3/c11-6-3-1-5(2-4-6)10(17)18-15-8(12)7-9(13)16-19-14-7/h1-4H,(H2,12,15)(H2,13,16)
Standard InChI Key UYWBPPXSWFDOOE-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)O/N=C(/C2=NON=C2N)\N)F
Canonical SMILES C1=CC(=CC=C1C(=O)ON=C(C2=NON=C2N)N)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s backbone consists of a 1,2,5-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 3-position is substituted with a carboximidamide group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2), while the 4-position hosts an amino group (NH2-\text{NH}_2). The NN'-position is functionalized with a 4-fluorobenzoyloxy group (O(C=O)C6H4F-\text{O}(\text{C}=\text{O})\text{C}_6\text{H}_4\text{F}), introducing aromaticity and electron-withdrawing characteristics. This substitution pattern enhances molecular stability and influences electronic distribution, critical for biological interactions.

Table 1: Molecular Properties of 4-Amino-N'-[(4-Fluorobenzoyl)Oxy]-1,2,5-Oxadiazole-3-Carboximidamide

PropertyValue
Molecular FormulaC10H8FN5O3\text{C}_{10}\text{H}_8\text{FN}_5\text{O}_3
Molecular Weight265.20 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsOxadiazole, carboximidamide, 4-fluorobenzoyloxy

Spectroscopic and Computational Insights

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization reactions. For this compound, a plausible route begins with the condensation of 4-fluorobenzoyl chloride with hydroxylamine to form the 4-fluorobenzohydroxamic acid intermediate. Subsequent reaction with cyanogen bromide yields the oxadiazole ring, followed by amidoxime formation at the 3-position. Mild bases like triethylamine are employed to minimize side reactions, achieving yields of ~60–70% in optimized conditions .

Table 2: Comparative Synthesis of Oxadiazole Derivatives

CompoundKey ReagentsYield (%)
4-Amino-N'-[(4-fluorobenzoyl)oxy] derivative4-Fluorobenzoyl chloride, hydroxylamine65
4-Amino-N-methoxy analog Methoxyamine hydrochloride72
N-(3-Chloro-4-fluorophenyl) derivative 3-Chloro-4-fluoroaniline58

Challenges in Purification and Scalability

The presence of polar functional groups complicates purification. Column chromatography with silica gel and ethyl acetate/hexane gradients is standard, though recrystallization from ethanol/water mixtures improves purity. Scalability remains a hurdle due to the hygroscopic nature of intermediates, necessitating anhydrous conditions.

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

Preliminary screens indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and fungi (Candida albicans, MIC = 64 μg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs), a hypothesis supported by molecular docking studies.

Pharmacological Applications and Development

Drug Design and Target Engagement

The carboximidamide group chelates metal ions in enzymatic active sites, making it a candidate for metalloproteinase inhibitors. For instance, molecular dynamics simulations reveal strong binding (ΔG = −9.8 kcal/mol) to the zinc-binding domain of MMP-9, a target in metastatic cancers .

Materials Science Applications

Oxadiazoles contribute to conjugated polymers in organic electronics. The fluorinated aromatic moiety in this compound improves electron-deficient character, potentially enhancing charge transport in organic field-effect transistors (OFETs).

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 4-fluorobenzoyloxy group with methoxy (as in CAS 167282-00-0) reduces anticancer potency (IC50_{50} > 10 μM) , underscoring the importance of halogenated aromatics for target affinity. Conversely, bromine substitution (e.g., 4-amino-N-(3-bromo-4-fluorophenyl) derivatives) increases molecular weight (300.09 g/mol) but may compromise bioavailability due to higher logP values.

Table 3: Bioactivity Comparison of Oxadiazole Derivatives

CompoundAnticancer IC50_{50} (μM)Antimicrobial MIC (μg/mL)
4-Amino-N'-[(4-fluorobenzoyl)oxy]1.2–3.8 32–64
4-Amino-N-methoxy >10>128
N-(3-Bromo-4-fluorophenyl) 4.5–6.264–128

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